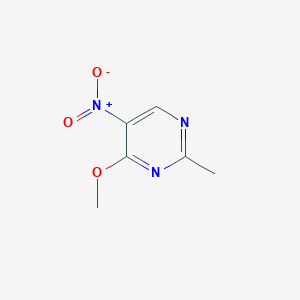
3-(Ethyl(tetrahydro-2H-thiopyran-3-yl)amino)-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Ethyl(tetrahydro-2H-thiopyran-3-yl)amino)-2-methylpropanoic acid is a complex organic compound that features a tetrahydrothiopyran ring, an ethyl group, and a propanoic acid moiety
Vorbereitungsmethoden
The synthesis of 3-(Ethyl(tetrahydro-2H-thiopyran-3-yl)amino)-2-methylpropanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the tetrahydrothiopyran ring: This can be achieved through the cyclization of a suitable diene with sulfur.
Introduction of the ethyl group: This step involves the alkylation of the tetrahydrothiopyran ring with an ethyl halide under basic conditions.
Attachment of the amino group: The amino group can be introduced via nucleophilic substitution reactions.
Formation of the propanoic acid moiety: This can be achieved through a series of reactions including oxidation and carboxylation.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Analyse Chemischer Reaktionen
3-(Ethyl(tetrahydro-2H-thiopyran-3-yl)amino)-2-methylpropanoic acid can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Wissenschaftliche Forschungsanwendungen
3-(Ethyl(tetrahydro-2H-thiopyran-3-yl)amino)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound can be used in the development of new materials or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 3-(Ethyl(tetrahydro-2H-thiopyran-3-yl)amino)-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
3-(Ethyl(tetrahydro-2H-thiopyran-3-yl)amino)-2-methylpropanoic acid can be compared with other similar compounds such as:
- tert-butyl 3-(((tetrahydro-2H-thiopyran-3-yl)amino)methyl)piperidine-1-carboxylate
- Propanoic acid, 3-[ethyl(tetrahydro-2H-thiopyran-3-yl)amino]-2-methyl-
These compounds share structural similarities but differ in their functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C11H21NO2S |
|---|---|
Molekulargewicht |
231.36 g/mol |
IUPAC-Name |
3-[ethyl(thian-3-yl)amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C11H21NO2S/c1-3-12(7-9(2)11(13)14)10-5-4-6-15-8-10/h9-10H,3-8H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
MFDZNXMJLICOGM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC(C)C(=O)O)C1CCCSC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrrolo[1,2-b]pyridazine-6-carbaldehyde](/img/structure/B13000330.png)

![2-Iodo-5,6-dimethoxybenzo[d]thiazole](/img/structure/B13000352.png)


![1-Azaspiro[4.5]decan-8-ylmethanamine](/img/structure/B13000360.png)




![2-Chloro-4-methyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B13000384.png)


